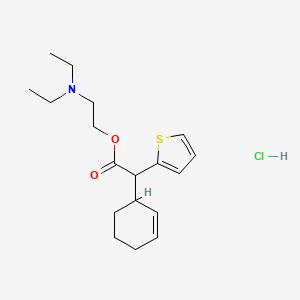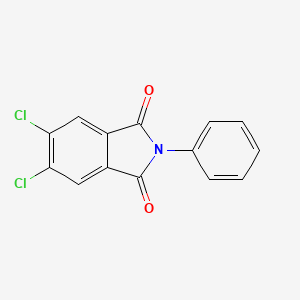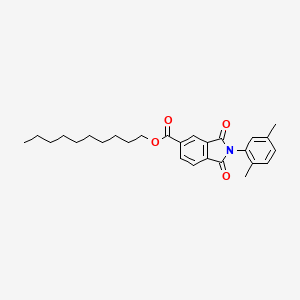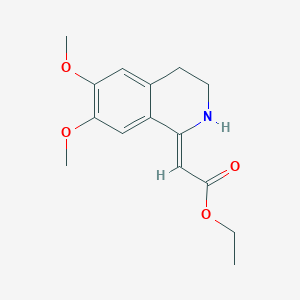
(2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) is a chemical compound with the molecular formula C8H8N2O6 and a molecular weight of 228.163 g/mol . This compound is characterized by the presence of hydrazine and oxobutenoic acid groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) typically involves the reaction of hydrazine with oxobutenoic acid derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) has several scientific research applications, including:
Biology: It is used in biochemical studies to investigate the role of hydrazine derivatives in biological systems.
Mechanism of Action
The mechanism of action of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, reacting with electrophilic centers in target molecules. This can lead to the formation of covalent bonds and the modification of target molecules, resulting in various biological effects .
Comparison with Similar Compounds
(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) can be compared with other similar compounds, such as:
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid: This compound has a similar oxobutenoic acid structure but differs in the presence of a tetrahydronaphthalenyl group.
(E)-5,5’-(Diazene-1,2-diyl)bis(2-hydroxybenzoic acid): This compound contains a diazene group and hydroxybenzoic acid moieties, making it structurally similar but functionally different.
The uniqueness of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) lies in its specific combination of hydrazine and oxobutenoic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
15189-88-5 |
|---|---|
Molecular Formula |
C8H8N2O6 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
(E)-4-[2-[(E)-3-carboxyprop-2-enoyl]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H8N2O6/c11-5(1-3-7(13)14)9-10-6(12)2-4-8(15)16/h1-4H,(H,9,11)(H,10,12)(H,13,14)(H,15,16)/b3-1+,4-2+ |
InChI Key |
CUGSOUHYELLBJI-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)NNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C(=CC(=O)O)C(=O)NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)

![6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)
acetate](/img/structure/B11997171.png)
![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)
![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)




![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)



